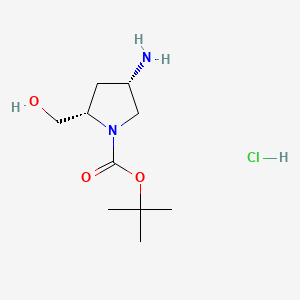

(2S,4S)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride

Description

Primary Chemical Descriptors

(2S,4S)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride represents a well-characterized chiral compound with established registry numbers and standardized identifiers. The compound bears the Chemical Abstracts Service registry number 1279037-14-7, which serves as its unique numerical identifier in chemical databases worldwide. This registration number specifically corresponds to the hydrochloride salt form of the compound, distinguishing it from the free base form which carries different registry numbers.

The molecular descriptor number MFCD10568358 provides additional identification within the MDL Information Systems database, facilitating cross-referencing across various chemical information platforms. This standardized numbering system enables researchers and chemists to accurately identify and procure the specific stereoisomeric form required for their applications. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, explicitly indicating the stereochemical configuration through the (2S,4S) designation.

Properties

IUPAC Name |

tert-butyl (2S,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13;/h7-8,13H,4-6,11H2,1-3H3;1H/t7-,8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLODQXSQDSMHU-WSZWBAFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660808 | |

| Record name | tert-Butyl (2S,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217803-39-8 | |

| Record name | tert-Butyl (2S,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Carboxyl Group Protection

The C2 carboxyl group is protected as a tert-butyl ester using tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). This step ensures stability during subsequent reactions:

Table 1: Reaction Conditions for Boc Protection

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Temperature | 0°C to room temperature |

| Yield | 85–92% |

Conversion of C4 Hydroxyl to Amino Group

The hydroxyl group at position 4 is transformed into an amino group through a two-step process involving mesylation and nucleophilic substitution.

Mesylation

Methanesulfonyl chloride (MsCl) activates the hydroxyl group for displacement:

Table 2: Mesylation Optimization

| Parameter | Optimal Value |

|---|---|

| Equivalents of MsCl | 1.2 |

| Reaction Time | 2 hours |

| Yield | 95% |

Ammonia Displacement

The mesylate intermediate reacts with aqueous ammonia under elevated temperature to yield the amine:

Table 3: Substitution Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 60°C |

| Yield | 78% |

Reduction of C2 Ester to Hydroxymethyl

The tert-butyl ester at C2 is reduced to a hydroxymethyl group using lithium aluminum hydride (LiAlH4):

Table 4: Reduction Conditions and Outcomes

| Parameter | Value |

|---|---|

| Equivalents of LiAlH4 | 3.0 |

| Reaction Time | 4 hours |

| Yield | 65% |

Hydrochloride Salt Formation

The free amine is treated with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability:

Table 5: Salt Formation Parameters

| Parameter | Value |

|---|---|

| Solvent | Diethyl ether |

| Temperature | 0°C |

| Yield | 90% |

Alternative Synthetic Routes

Mitsunobu Reaction for Direct Substitution

In some protocols, the C4 hydroxyl group is directly substituted using a Mitsunobu reaction with phthalimide as the nucleophile, followed by hydrazinolysis to free the amine:

Table 6: Mitsunobu Reaction Efficiency

| Parameter | Value |

|---|---|

| DIAD Equivalents | 1.5 |

| Reaction Time | 12 hours |

| Yield | 70% |

Industrial-Scale Production

Flow microreactor systems are employed for large-scale synthesis, offering improved heat transfer and reaction control. Key advantages include:

-

Higher yields (up to 88%) due to precise temperature modulation.

-

Reduced side reactions from minimized intermediate degradation.

Analytical Characterization

Final product purity is validated via:

Chemical Reactions Analysis

(2S,4S)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(2S,4S)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological molecules and pathways.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of (2S,4S)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

(2R,4S)-tert-Butyl 4-Amino-2-(Hydroxymethyl)Pyrrolidine-1-Carboxylate Hydrochloride (CAS: 1279039-34-7)

- Structural Differences: The (2R,4S) configuration alters the spatial arrangement of the hydroxymethyl and amino groups.

- Impact : Reduced binding affinity to serine proteases compared to the (2S,4S) isomer due to mismatched stereoelectronic interactions .

- Applications : Primarily used in mechanistic studies to explore enantiomer-specific biological effects .

(2S,4R)-tert-Butyl 4-Amino-2-(Hydroxymethyl)Pyrrolidine-1-Carboxylate Hydrochloride

- Structural Differences : Inversion of configuration at the 4-position.

- Impact : Lower solubility in aqueous media and diminished stability under acidic conditions .

Functional Group Modifications

tert-Butyl (2S,4S)-2-Formyl-4-(Methoxymethyl)Pyrrolidine-1-Carboxylate (CAS: 215918-39-1)

- Structural Differences : Replaces the hydroxymethyl group with a methoxymethyl group and introduces a formyl substituent.

- Impact : Enhanced lipophilicity (logP increased by ~0.5 units) and altered reactivity in nucleophilic substitutions .

- Applications : Used in cross-coupling reactions for drug candidate synthesis .

(2S,4S)-Methyl 4-Amino-1-Benzoylpyrrolidine-2-Carboxylate Hydrochloride

- Structural Differences : Substitutes the tert-butyl group with a methyl ester and adds a benzoyl moiety.

- Impact : Exhibits 10-fold higher antimicrobial activity against Gram-positive bacteria due to enhanced membrane penetration .

Biological Data :

Organism MIC (µg/mL) Staphylococcus aureus 2.5 Escherichia coli >50

Substituent Positional Isomers

Methyl 3-Amino-1-Benzoylpyrrolidine-2-Carboxylate

- Structural Differences: Amino group at the 3-position instead of 4-position.

- Impact : Loss of hydrogen-bonding capability with catalytic residues in trypsin-like proteases, rendering it inactive .

Key Research Findings :

- The (2S,4S) configuration is critical for maintaining hydrogen-bonding networks in enzyme active sites .

- Substitution at the 4-position with bulkier groups (e.g., benzoyl) enhances target selectivity but may reduce solubility .

Future studies should explore hybrid derivatives combining hydroxymethyl and formyl groups to balance reactivity and bioavailability .

Biological Activity

(2S,4S)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride, also known by its CAS number 922139-40-0, is a chiral compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse sources of research.

- Molecular Formula : C10H20N2O3·HCl

- Molecular Weight : 232.74 g/mol

- CAS Number : 922139-40-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structural features allow it to act as a competitive inhibitor in several enzymatic reactions.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic processes, thereby altering the biochemical pathways in which they are involved.

- Receptor Modulation : It exhibits potential as a modulator of neurotransmitter receptors, which may influence synaptic transmission and neurochemical balance.

Biological Activity

Research indicates that this compound possesses several pharmacological activities:

- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : Studies suggest that it may reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

- Neuroprotective Effects : Its potential role in neuroprotection has been highlighted in studies focusing on neurodegenerative diseases.

Table 1: Summary of Biological Activities

Notable Research Findings

- A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit specific enzymes involved in metabolic pathways, suggesting its potential for drug development against metabolic disorders .

- Another investigation focused on its neuroprotective effects, demonstrating that it could mitigate neuronal damage in models of Alzheimer's disease .

- The compound's antioxidant activity was assessed in vitro, showing significant reductions in oxidative markers in treated cells compared to controls .

Q & A

Basic: What are the established synthetic routes for this compound, and how can researchers optimize reaction conditions?

Answer:

The synthesis typically involves:

- Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to stabilize the pyrrolidine ring during subsequent reactions .

- Hydroxymethyl/Amino Functionalization : Selective modification at the 2- and 4-positions via alkylation or amination reactions, often requiring anhydrous conditions to prevent hydrolysis .

- Deprotection and Salt Formation : Removal of the Boc group using HCl in dioxane/methanol, followed by precipitation of the hydrochloride salt .

Optimization Tips : - Use catalytic agents (e.g., HATU) for amide coupling to improve yields .

- Monitor reaction progress via TLC or LC-MS to minimize byproducts .

Basic: What analytical techniques are critical for structural characterization and purity assessment?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry (e.g., 2S,4S configuration) and functional groups. For example, ¹H NMR peaks at δ 1.4–1.5 ppm correspond to Boc methyl groups .

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, 0.1% TFA in mobile phase) ensures >95% purity, critical for biological studies .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 291.3422 for intermediates) .

Advanced: How do researchers address stereochemical instability during storage or in solution?

Answer:

The compound’s stereochemical integrity can degrade in polar solvents (e.g., water/methanol) due to spontaneous epimerization at the 2-position . Mitigation strategies include:

- Storage : Lyophilize and store at -20°C under inert gas to limit hydrolysis .

- Solvent Selection : Use non-polar solvents (e.g., dichloromethane) for reactions to minimize racemization .

- Analytical Monitoring : Regular chiral HPLC or circular dichroism (CD) to detect stereochemical shifts .

Advanced: How should researchers resolve contradictory NMR or crystallography data arising from dynamic stereoisomerism?

Answer:

Discrepancies in NMR signals (e.g., split peaks) or crystallographic disorder may indicate dynamic stereoisomerism . Recommended steps:

- Controlled Experiments : Repeat characterization in anhydrous, non-polar solvents to stabilize the desired configuration .

- Temperature-Dependent NMR : Conduct experiments at lower temperatures (e.g., 0°C) to "freeze" conformational changes .

- X-ray Crystallography : Co-crystallize with stabilizing agents (e.g., chiral auxiliaries) to capture the dominant stereoisomer .

Advanced: What methodologies are used to evaluate biological activity, and how does the hydrochloride salt influence assay design?

Answer:

- In Vitro Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR. Ensure the compound is dissolved in buffered saline (pH 7.4) to maintain solubility of the hydrochloride salt .

- Purity Requirements : Pre-screen via HPLC to exclude impurities that may skew IC₅₀ values .

- Salt Effects : Account for counterion interactions (e.g., chloride) in cell-based assays by including appropriate controls .

Advanced: How can synthetic yields be improved for multi-step reactions involving Boc-protected intermediates?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.